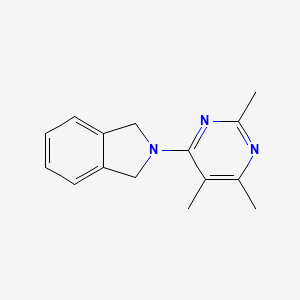
6-(difluoromethyl)-N-(4-methanesulfonylphenyl)-2-methylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Difluoromethyl)-N-(4-methanesulfonylphenyl)-2-methylpyrimidin-4-amine, or DFMPP, is a synthetic small molecule that has been used in a variety of scientific research applications. It is a structural analogue of the neurotransmitter dopamine and is used to study the effects of dopamine in the brain. DFMPP is a versatile compound with a wide range of applications in biochemistry and physiology. In
科学研究应用
DFMPP has a wide range of applications in scientific research. It has been used to study the effects of dopamine on the brain, as it is a structural analogue of the neurotransmitter. It has been used to study the effects of dopamine receptor agonists and antagonists on the brain, as well as to study the effects of dopamine on reward pathways. Additionally, DFMPP has been used to study the effects of dopamine on behavior and cognition.
作用机制
DFMPP acts as a dopamine receptor agonist, meaning that it binds to and activates dopamine receptors in the brain. Specifically, it binds to D2 and D3 receptors, which are involved in reward pathways and behavior. By binding to these receptors, DFMPP activates the reward pathways and can influence behavior.
Biochemical and Physiological Effects
DFMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to an increase in reward-seeking behavior. Additionally, it has been shown to increase levels of the neurotransmitter serotonin, which can lead to an increase in mood and a decrease in anxiety. DFMPP has also been shown to increase levels of the neurotransmitter norepinephrine, which can lead to an increase in alertness and focus.
实验室实验的优点和局限性
DFMPP has several advantages and limitations when used in lab experiments. One advantage is that it is a relatively inexpensive compound and can be synthesized from commercially available starting materials. Additionally, it has a wide range of applications in scientific research, making it a versatile compound. A limitation of DFMPP is that it is not as potent as other dopamine agonists, making it less suitable for certain experiments. Additionally, it has a relatively short half-life and is rapidly metabolized, making it unsuitable for certain long-term experiments.
未来方向
For DFMPP include further research into its effects on reward pathways and behavior, as well as its potential therapeutic applications. Additionally, further research into its effects on other neurotransmitters, such as serotonin and norepinephrine, could lead to a better understanding of its effects on mood and cognition. Furthermore, research into the development of more potent and longer-lasting analogues of DFMPP could lead to more effective therapeutic applications. Lastly, further research into the synthesis of DFMPP and its analogues could lead to more efficient and cost-effective synthesis methods.
合成方法
DFMPP can be synthesized from commercially available starting materials. The synthesis begins with the reaction of 4-methanesulfonylphenyl isocyanide with 2-fluoro-6-methylpyrimidine in the presence of triethylamine. This reaction yields the desired product, DFMPP, in a yield of approximately 80%.
属性
IUPAC Name |
6-(difluoromethyl)-2-methyl-N-(4-methylsulfonylphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O2S/c1-8-16-11(13(14)15)7-12(17-8)18-9-3-5-10(6-4-9)21(2,19)20/h3-7,13H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMDMCDBPCFYOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B6457235.png)
![2-cyclopropyl-4,5-dimethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6457236.png)
![2-cyclopropyl-4,5-dimethyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6457250.png)
![2-[4-(trifluoromethoxy)phenyl]pyridine hydrochloride](/img/structure/B6457256.png)
![4-tert-butyl-2-cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6457258.png)
![4-({4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6457264.png)
![4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6457266.png)
![2-cyclopropyl-4-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457274.png)
![3-[3-(pyridin-2-yl)pyrrolidin-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6457275.png)
![3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6457285.png)
![2-cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6457291.png)
![2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6457297.png)

![2-cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6457347.png)
